S,S'-Ethylenebis(glutathione)-d4
Description
S,S'-Ethylenebis(glutathione)-d4 is a deuterated analog of oxidized glutathione (GSSG), a dimer formed via a disulfide bond between two glutathione (GSH) molecules. The "-d4" designation indicates the replacement of four hydrogen atoms with deuterium, enhancing its stability for isotopic tracing in metabolic and redox studies . GSSG is central to cellular redox homeostasis, acting as a substrate for glutathione reductase (GR) to regenerate reduced glutathione (GSH), a critical antioxidant. The deuterated form is particularly valuable in mass spectrometry and nuclear magnetic resonance (NMR) studies to track glutathione metabolism without altering biochemical pathways .
Properties
Molecular Formula |
C₂₂H₃₂D₄N₆O₁₂S₂ |
|---|---|
Molecular Weight |
644.71 |
Synonyms |
2,2’-[1,2-(Ethane-d4)diyl]bis[L-γ-glutamyl-L-cysteinylglycine |
Origin of Product |
United States |
Comparison with Similar Compounds
Glutathione Disulfide (GSSG)
- Structure: Non-deuterated disulfide-linked glutathione dimer.
- Function : Primary oxidized form of glutathione; essential for maintaining redox balance and detoxification.
- Key Differences :
- S,S'-Ethylenebis(glutathione)-d4 exhibits greater stability in tracer studies due to deuterium substitution, whereas GSSG is metabolically active in vivo .
- Both interact with glutathione transferases (e.g., transferases A, B, C, E), but the deuterated form is used to study enzyme kinetics without isotopic interference .
Ethylenebis(dithiocarbamate) Compounds (EBDCs)
- Example : Nabam (disodium ethylenebis(dithiocarbamate)), a component of the fungicide mancozeb.
- Structure : Ethylenebis backbone with dithiocarbamate groups.
- Function : Fungicidal activity via disruption of metal homeostasis and induction of oxidative stress.
- Key Differences :
Ethylenebis(maleurate) and Maleuric Acid Esters
- Example : Ethylenebis(maleurate), methyl maleurate.
- Structure : Ethylenebis backbone with maleurate ester groups.
- Function : Cytotoxic agents causing mitotic arrest and chromatin condensation in tumor cells.
- Key Differences :
Organophosphorus Ethylenebis Compounds
- Example : 1,2-Ethylenebis(triphenylphosphonium)chlorochromate.
- Structure : Ethylenebis group linked to phosphonium and chromate moieties.
- Function : Oxidizing agent for alcohols in organic synthesis.
- Key Differences :
Comparative Data Table
Discussion of Structural and Functional Divergence
- Ethylenebis Backbone Role :
- In GSSG-d4, the ethylenebis linkage stabilizes the disulfide bond for isotopic studies.
- In EBDCs (e.g., nabam), it enables metal chelation and fungicidal activity.
- In maleurates, it enhances cytotoxicity by disrupting cellular division.
- Deuterium Advantage: GSSG-d4’s deuterium substitution minimizes metabolic interference, making it superior for precise tracer studies compared to non-deuterated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
